molecular formula C9H11N5O B14699601 3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 22279-45-4

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B14699601
CAS No.: 22279-45-4
M. Wt: 205.22 g/mol
InChI Key: QHOZLVQDIZLQOC-UHFFFAOYSA-N
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Description

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyanamide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent.

    Material Science: The compound is used in the synthesis of advanced materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diamino-6-methyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • 3,4-Diamino-6-ethyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • 3,4-Diamino-6-benzyl-3,4-dihydro-1,2,4-triazin-5(2H)-one

Uniqueness

3,4-Diamino-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

22279-45-4

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

3,4-diamino-6-phenyl-2,3-dihydro-1,2,4-triazin-5-one

InChI

InChI=1S/C9H11N5O/c10-9-13-12-7(8(15)14(9)11)6-4-2-1-3-5-6/h1-5,9,13H,10-11H2

InChI Key

QHOZLVQDIZLQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(N(C2=O)N)N

Origin of Product

United States

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